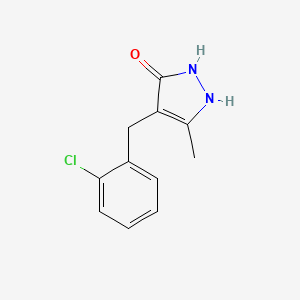

4-(2-Chlorbenzyl)-3-methyl-1H-pyrazol-5-ol

Übersicht

Beschreibung

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiepileptika

Pyridazine, einschließlich Verbindungen wie 4-(2-Chlorbenzyl)-3-methyl-1H-pyrazol-5-ol, wurden als Antikonvulsiva beschrieben . Diese Verbindungen können bei der Entwicklung neuer Medikamente zur Behandlung von Epilepsie und anderen Krampfanfällen entscheidend sein.

Antitumoraktivität

Es wird laufend geforscht, ob Pyridazinderivate This compound eine Antitumoraktivität aufweisen. Derzeit werden pharmakologische Untersuchungen durchgeführt, um die Wirksamkeit dieser Verbindung gegen Krebszellen zu bewerten .

Antibakterielle Adjuvantien

Im Kampf gegen Antibiotikaresistenz wurde This compound im Labor als Inhibitor von E. coli DsbB identifiziert, das an der Proteinfaltung innerhalb der Zellhülle beteiligt ist . Diese Anwendung ist besonders relevant bei der Entwicklung von Strategien zur Bekämpfung arzneimittelresistenter Bakterienstämme.

Störung der Proteinhomöostase der Zellhülle

Durch die Beeinträchtigung der DsbA-vermittelten Disulfidbindungsbildung kann This compound verschiedene β-Lactamase deaktivieren und mobile Colistinresistenzenzyme destabilisieren . Dies deutet auf ein mögliches Einsatzgebiet zur Steigerung der Wirksamkeit bestehender Antibiotika hin.

Sensorische Reizstoffe für die Forschung

Als sensorischer Reizstoff kann This compound verwendet werden, um Änderungen im normalen Atemmuster von exponierten Personen zu bewerten, was für toxikologische Studien wertvoll ist .

Wirkmechanismus

- Dichlorobenzyl alcohol is primarily used as a mild antiseptic for treating sore throats. Its primary targets are the bacterial and viral pathogens associated with mouth and throat infections .

- Although the exact molecular targets are not fully understood, it is believed that dichlorobenzyl alcohol interacts with external proteins, leading to their denaturation and rearrangement of tertiary protein structures .

Target of Action

Mode of Action

Biologische Aktivität

4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structural configuration that may enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is CHClNO, with a molecular weight of approximately 227.67 g/mol. The presence of a chlorobenzyl group and a methyl group on the pyrazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |

| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial effects, 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol has shown promising anti-inflammatory properties. Studies indicate that it can inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.

Table 2: Anti-inflammatory Activity Data

| Compound | IC (μg/mL) | Reference Standard (IC) |

|---|---|---|

| 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol | 57.24 | Diclofenac Sodium (54.65) |

The compound's ability to modulate inflammatory responses suggests its potential as a therapeutic agent in inflammatory diseases.

Anticancer Potential

Emerging research indicates that pyrazole derivatives, including 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol, may possess anticancer properties. Preliminary studies have suggested that this compound can inhibit the proliferation of cancer cells and induce apoptosis.

Case Study: Anticancer Activity

In vitro studies on glioma cell lines revealed that treatment with 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Further investigations are required to elucidate the specific mechanisms involved.

The precise mechanism by which 4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol exerts its biological effects involves interactions with various enzymes and receptors within the body. The chlorobenzyl moiety is believed to enhance binding affinity to biological targets, modulating their activity and leading to the observed therapeutic effects.

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBOAVPXKDMZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.